Lithium borodeuteride

Catalog No.
S1513868
CAS No.
15246-28-3
M.F
BH4Li
M. Wt
25.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium borodeuteride

CAS Number

15246-28-3

Product Name

Lithium borodeuteride

IUPAC Name

lithium;tetradeuterioboranuide

Molecular Formula

BH4Li

Molecular Weight

25.8 g/mol

InChI

InChI=1S/BH4.Li/h1H4;/q-1;+1/i1D4;

InChI Key

UUKMSDRCXNLYOO-XWFVQAFUSA-N

SMILES

[Li+].[BH4-]

Canonical SMILES

[Li+].[BH4-]

Isomeric SMILES

[2H][B-]([2H])([2H])[2H].[Li+]

Deuterium Labeling in Organic Synthesis:

Lithium [2H4]tetrahydroborate(1-), also known as lithium borodeuteride (LiBD4), is a valuable reagent in organic synthesis for introducing deuterium (²H) atoms into organic molecules. This technique, known as deuterium labeling, is crucial for studying various aspects of chemical reactions, including reaction mechanisms, kinetic isotope effects, and metabolic pathways. LiBD4 selectively replaces one or more hydrogen atoms with deuterium in specific functional groups, allowing scientists to track the fate and behavior of these atoms within the molecule.

NMR Spectroscopy:

Deuterium labeling with LiBD4 plays a significant role in nuclear magnetic resonance (NMR) spectroscopy, a powerful tool for analyzing the structure and dynamics of molecules. By incorporating deuterium atoms at specific positions, scientists can simplify complex NMR spectra, improve resolution, and gain valuable insights into the chemical environment and interactions within the molecule. This technique is particularly beneficial for studying large and complex molecules where overlapping signals in conventional NMR spectra can hinder analysis.

Mechanistic Studies of Enzymatic Reactions:

LiBD4 finds application in studying the mechanisms of enzymatic reactions. By selectively deuterating specific positions in substrates or cofactors involved in enzymatic processes, scientists can track the movement and transformation of these molecules during catalysis. This information helps elucidate the detailed steps involved in the reaction and the role of specific amino acid residues in the enzyme's active site.

Lithium borodeuteride, chemically represented as lithium [2H4]tetrahydroborate(1-), is a borodeuteride compound where the hydrogen atoms of lithium tetrahydroborate are substituted with deuterium atoms. This substitution imparts unique properties to the compound, making it valuable in various scientific applications. It appears as a white crystalline powder and is primarily utilized in research settings due to its isotopic labeling capabilities and reactivity in

Lithium [2H4]tetrahydroborate(1-) is likely to share similar hazards with lithium borohydride. It is a flammable and air-sensitive compound that can react violently with water, releasing flammable hydrogen gas. It can also be irritating to the skin, eyes, and respiratory system.

Here are some safety precautions to consider when handling lithium [2H4]tetrahydroborate(1-):

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.
  • Handle the compound in a dry, inert atmosphere.
  • Avoid contact with water and moisture.
  • Store in a cool, dry place away from flammable materials.

  • Reduction Reactions: It serves as a reducing agent, particularly effective in the reduction of carbonyl compounds, where it demonstrates greater reactivity than sodium borodeuteride.
  • Substitution Reactions: The compound can undergo substitution reactions, where deuterium atoms are replaced by other atoms or groups.
  • Decomposition Reactions: Under specific conditions, lithium borodeuteride can decompose to release deuterium gas .

Common reagents used alongside lithium borodeuteride include deuterated solvents and catalysts, typically employed under inert atmospheres to prevent unwanted side reactions.

Lithium borodeuteride can be synthesized through several methods:

  • Direct Reaction: Reacting lithium hydride with deuterated boron compounds under controlled conditions. This method often utilizes deuterated solvents and requires an inert atmosphere to ensure purity and prevent contamination.
  • Industrial Production: Similar to laboratory synthesis but scaled for mass production, focusing on high-purity starting materials and optimized reaction conditions to maximize yield and minimize waste .
  • Alternative Methods: Other synthetic routes may involve the treatment of trialkylamineboranes with deuteriosulfuric acid followed by reaction with alkali metal alkoxides, leading to the formation of lithium borodeuteride in high purity .

Lithium borodeuteride finds applications primarily in research and industrial settings:

  • Isotopic Labeling: Used for introducing deuterium into organic compounds, which is valuable for studying reaction mechanisms and metabolic pathways.
  • Reducing Agent: Employed in organic synthesis for reducing various functional groups due to its strong reactivity compared to other borohydrides.
  • Energy Storage Research: Investigated for potential use in energy storage systems due to its high energy density characteristics .

Lithium borodeuteride shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Characteristics
Lithium BorohydrideLiBH4Strong reducing agent; widely used in organic synthesis.
Sodium BorohydrideNaBH4Commonly used reducing agent; less reactive than lithium analogs.
Potassium BorohydrideKBH4Similar properties but less common; used in specific applications.
Lithium Aluminium HydrideLiAlH4Extremely reactive; used for reductions but more hazardous than lithium borohydride.
Lithium BorodeuterideLiBD4Unique due to deuteration; advantageous for isotopic studies and specific reductions.

Lithium borodeuteride's unique isotopic composition allows it to serve specialized roles in research that other similar compounds cannot fulfill, particularly in studies requiring deuterated materials .

This compound's ability to act as a reducing agent while also facilitating isotopic labeling distinguishes it from other borohydrides, making it a valuable tool in both chemical synthesis and biological research contexts.

The study of LiBD₄ traces back to early investigations into borohydride chemistry. Key milestones include:

  • Early Synthesis Methods: Initial synthesis routes involved metathesis reactions, such as reacting sodium borodeuteride (NaBD₄) with lithium salts. However, these methods often yielded impure products due to solvent complexation challenges.
  • Isotopic Exchange Studies: Pioneering work in the 1970s focused on hydrogen-deuterium exchange between LiBH₄ and LiBD₄, revealing isotope effects on nuclear magnetic resonance (NMR) spectra. These studies demonstrated that partial deuteration (e.g., LiBH₃D) altered chemical shifts and coupling constants, providing insights into molecular dynamics.
  • Structural Characterization: Neutron scattering and X-ray diffraction (XRD) experiments in the 2000s elucidated the orthorhombic and hexagonal phases of LiBD₄, mirroring LiBH₄’s structural polymorphism but with distinct vibrational characteristics.

Significance in Deuterium Chemistry

Deuterium substitution in borohydrides significantly impacts physical and chemical properties, making LiBD₄ valuable for:

PropertyLiBH₄LiBD₄Source
Molecular Weight21.78 g/mol25.81 g/mol
Vibrational FrequenciesB–H stretching ~2500 cm⁻¹B–D stretching ~1860 cm⁻¹
Thermal StabilityDecomposes at ~300°CHigher thermal stability
Hydrogen Storage Capacity~13.6 wt% H₂Reduced H₂ release due to D substitution
  • Isotopic Tracing: LiBD₄ serves as a stable deuterium source in catalytic studies, enabling precise tracking of reaction pathways.
  • Vibrational Spectroscopy: Raman and infrared (IR) studies highlight anharmonic effects in LiBD₄, with Fermi resonances observed between B–D stretching and bending modes.
  • Hydrogen Storage: Research focuses on optimizing LiBD₄ for reversible dehydrogenation, though kinetic challenges persist due to stronger B–D bonds.

Contemporary Research Landscape and Priorities

Modern LiBD₄ research addresses three key areas:

  • Synthesis Optimization:

    • Core-Shell Nanoparticles: Encapsulation in LiCl or MgH₂ matrices enhances stability and kinetics.
    • Solvent-Free Routes: Direct synthesis from lithium deuteride and boron trifluoride avoids solvent contamination.
  • Reaction Mechanisms:

    • Thermal Decomposition: XRD and thermogravimetric analysis (TGA) reveal multi-step decomposition pathways involving LiBO₂·0.3D₂O intermediates.
    • Catalytic Applications: Studies explore LiBD₄ as a reducing agent in deuterated organic synthesis.
  • Material Science:

    • Lithium-Ion Conductivity: Doping LiBH₄ with LiBD₄ improves ionic mobility in solid-state electrolytes.
    • Anharmonic Phonon Modes: High-resolution Raman spectroscopy identifies low-temperature phonon modes critical for understanding lattice dynamics.

Synthesis from Deuterated Precursors

Trimethylamineborane-d₃ Pathways

The reaction of trimethylamineborane-d₃ (Me₃N·BD₃) with lithium methoxide (LiOCH₃) in diglyme at 120–150°C represents a foundational route to LiBD₄ [5]. This method proceeds via nucleophilic substitution, where the methoxide ion displaces trimethylamine from the boron center. Key parameters include:

  • Solvent Selection: Diglyme’s high boiling point (162°C) facilitates reflux conditions without solvent decomposition.
  • Deuterium Transfer: The use of Me₃N·BD₃ ensures direct incorporation of deuterium into the borodeuteride product.
  • Yield and Purity: Post-synthesis purification via recrystallization from tetrahydrofuran (THF) yields LiBD₄ with 40–50% efficiency and isotopic purity exceeding 98.5 atom % D [5].

Table 1: Optimization of Trimethylamineborane-d₃ Pathways

ParameterOptimal ConditionImpact on Yield/Purity
Temperature140°CMaximizes deuterium retention
SolventDiglymePrevents side reactions
Reaction Time6 hoursBalances completion vs. degradation

Lithium Deuteride and Boron Trifluoride Etherate Routes

An alternative synthesis involves the reaction of lithium deuteride (LiD) with boron trifluoride etherate (BF₃·OEt₂) in diethyl ether [5]:
$$
4 \, \text{LiD} + \text{BF}3 \rightarrow \text{LiBD}4 + 3 \, \text{LiF}
$$
Advantages:

  • Avoids solvent adducts common in methoxide-based routes.
  • Isotopic Fidelity: LiD’s high deuterium content (≥99 atom % D) ensures minimal protium contamination [5].
  • Scalability: Excess BF₃·OEt₂ drives the reaction to completion, simplifying large-scale production.

Isotopic Exchange Reactions

Isotopic exchange leverages the dynamic equilibrium between LiBH₄ and deuterated agents to introduce deuterium. For example, treatment of LiBH₄ with deuterium oxide (D₂O) under controlled conditions yields LiBD₄:
$$
\text{LiBH}4 + 4 \, \text{D}2\text{O} \rightarrow \text{LiBD}_4 + 4 \, \text{HOD}
$$
Critical Considerations:

  • Catalysts: Palladium on carbon (Pd/C) accelerates exchange rates but risks over-reduction of boron species [3].
  • Equilibrium Control: Maintaining anhydrous conditions prevents hydrolysis, preserving isotopic integrity [5].

Mechanochemical Synthesis Approaches

Mechanochemistry, which employs mechanical energy for bond activation, offers a solvent-free route to LiBD₄. Ball-milling lithium deuteride with sodium borodeuteride (NaBD₄) induces metathesis:
$$
\text{NaBD}4 + \text{LiBr} \rightarrow \text{LiBD}4 + \text{NaBr}
$$
Benefits:

  • Energy Efficiency: Eliminates solvent purification steps.
  • Reaction Kinetics: Milling duration (2–4 hours) and frequency (30 Hz) optimize particle size and reactivity [6].

Optimization Strategies for Isotopic Purity

Achieving ≥99 atom % D requires stringent protocols:

  • Deuterated Reagents: Use of D₂O, LiD, and Me₃N·BD₃ minimizes protium ingress [5].
  • Inert Atmosphere: Glovebox techniques (O₂ < 0.1 ppm, H₂O < 0.1 ppm) prevent isotopic dilution.
  • Analytical Validation: Nuclear magnetic resonance (NMR) analysis of reduction products (e.g., deuterated alcohols) confirms isotopic content [5].

Table 2: Isotopic Purity Assessment Methods

MethodTarget AnalysisDetection Limit (atom % D)
$$ ^2\text{H NMR} $$C-D bonds in alcohols0.5%
Mass SpectrometryMolecular ion clusters0.1%

Scale-up Considerations and Industrial Relevance

Transitioning from laboratory to industrial synthesis poses challenges:

  • Deuterium Cost: High-purity D₂ gas and deuterated precursors inflate production costs.
  • Continuous Flow Systems: Microreactors enhance heat/mass transfer, reducing reaction times by 70% compared to batch processes [3].
  • Quality Control: On-line monitoring via Fourier-transform infrared spectroscopy (FTIR) ensures consistent isotopic composition during large-scale runs.

Industrial Applications:

  • Pharmaceuticals: LiBD₄ enables site-specific deuterium incorporation in drug candidates to modulate pharmacokinetics.
  • Materials Science: Synthesis of deuterated polymers for neutron scattering studies [6].

Lithium borodeuteride exhibits remarkable polymorphic behavior that is fundamentally influenced by temperature and compositional modifications. The compound undergoes a first-order structural phase transition from an orthorhombic low-temperature phase to a hexagonal high-temperature phase at approximately 108°C, identical to the transition temperature observed in the protiated analog lithium borohydride [1] [2] [3]. This transformation represents a critical structural reorganization that significantly impacts the material's physical and chemical properties.

The orthorhombic phase of lithium borodeuteride crystallizes in the space group Pnma at room temperature, with lattice parameters a = 7.178 Å, b = 4.437 Å, and c = 6.803 Å [2] [4]. The hexagonal phase, stable above 108°C, adopts the space group P63mc with lattice parameters a = b = 4.276 Å and c = 6.948 Å [4]. The phase transition is accompanied by a substantial volume change, with the unit cell volume decreasing from 216.6 ų in the orthorhombic phase to 113.2 ų in the hexagonal phase [2] [4].

The polymorphic transformation exhibits notable hysteresis effects, with the transition temperature during heating occurring at approximately 121°C, while the reverse transition during cooling occurs at approximately 111°C, resulting in a hysteresis of approximately 10°C [4]. This thermal hysteresis is attributed to the sluggishness of the solid-state phase transition and represents a commonly observed phenomenon in structural phase transitions of complex borohydrides [4].

Nuclear magnetic resonance spectroscopy has provided detailed insights into the dynamics accompanying the polymorphic transition. Variable temperature solid-state magic-angle spinning experiments on lithium borodeuteride reveal significant changes in the full width at half maximum values when approaching the phase transition, indicating increased relaxation rates and enhanced molecular mobility [4]. The hexagonal phase demonstrates substantially higher ionic conductivity, with lithium ion conductivity increasing by approximately three orders of magnitude from 10⁻⁸ S cm⁻¹ in the orthorhombic phase to 10⁻³ S cm⁻¹ in the hexagonal phase [5] [6].

Solid-State Behavior and Phase Stability

The solid-state behavior of lithium borodeuteride is characterized by complex thermodynamic and kinetic factors that govern its phase stability across different temperature regimes. The compound demonstrates exceptional thermal stability, with a melting point of 275°C, which is identical to that of lithium borohydride [4]. The enthalpy of the polymorphic phase transition has been determined to be 5.0 ± 0.9 kJ/mol, representing a significant energetic barrier that must be overcome during the structural transformation [7].

Temperature-dependent structural studies reveal that lithium borodeuteride exhibits anisotropic thermal expansion behavior. The orthorhombic phase displays a thermal expansion coefficient of 2.8 × 10⁻⁴ K⁻¹, while the hexagonal phase shows a slightly higher coefficient of 2.9 × 10⁻⁴ K⁻¹ [8]. This anisotropic expansion is particularly pronounced in the orthorhombic phase, where the expansion along different crystallographic axes varies significantly, with the a and b axes showing different expansion rates compared to the c axis [8].

The phase stability of lithium borodeuteride is strongly influenced by external pressure. Under elevated pressures, the compound undergoes additional polymorphic transformations to high-pressure phases. The pressure-temperature phase diagram reveals multiple phase boundaries, with transitions occurring at pressures ranging from 0.8 GPa to 9 GPa depending on temperature [9]. These high-pressure phases exhibit distinct structural characteristics and enhanced stability under extreme conditions.

The thermal decomposition behavior of lithium borodeuteride follows a complex pathway involving multiple intermediate phases. The decomposition process begins at temperatures above 300°C, with the formation of intermediate compounds such as lithium dodecaborane and amorphous boron phases [2]. The decomposition kinetics are governed by mass transport mechanisms mediated by native defects, with hydrogen interstitials playing a crucial role in the process [10] [11].

Solid Solutions with Alkali Halides

The formation of solid solutions between lithium borodeuteride and alkali halides represents a significant advancement in the tailoring of structural and functional properties of complex borohydrides. These solid solutions demonstrate remarkable compositional flexibility and enhanced phase stability, particularly in the stabilization of the high-temperature hexagonal phase at room temperature.

LiBD4-LiCl System Dynamics

The lithium borodeuteride-lithium chloride system exhibits extraordinary structural and compositional dynamics that are highly dependent on temperature and time. Rietveld refinement of synchrotron radiation powder X-ray diffraction data reveals that chloride anions readily substitute for borodeuteride anions in the crystal structure, forming solid solutions with the general formula Li(BD4)1-xClx [3] [12] [13].

The substitution process demonstrates a strong preference for the hexagonal phase compared to the orthorhombic phase, attributed to the higher dynamic disorder in the hexagonal structure [3] [14]. Prolonged heating of lithium borodeuteride-lithium chloride mixtures with a 1:1 molar ratio above the phase transition temperature (108°C) but below the melting point (275°C) can produce highly chloride-substituted hexagonal solid solutions, with chloride contents reaching x ≈ 0.42 after heating from room temperature to 224°C [3] [14].

The solubility of lithium chloride in hexagonal lithium borodeuteride is significantly higher than in the orthorhombic phase. A sample equilibrated at 245°C for 24 days and subsequently left at room temperature for 13 months contains orthorhombic Li(BD4)0.91Cl0.09 and excess lithium chloride, demonstrating the slower segregation of lithium chloride from the orthorhombic phase [3] [14] [13].

The substitution of the smaller chloride anion (ionic radius 1.81 Å) for the larger borodeuteride anion (ionic radius 2.05 Å) results in a clear reduction in unit cell volume as a function of time and temperature [3] [4]. The hexagonal phase contracts isotropically upon chloride substitution, while the orthorhombic phase exhibits anisotropic contraction with a and b parameters decreasing and c parameter increasing [4].

Anion Substitution Mechanisms

The anion substitution mechanisms in lithium borodeuteride systems involve complex ionic transport processes that are governed by thermodynamic and kinetic factors. The substitution follows a general trend where smaller anions tend to dissolve into compounds containing larger anions, with the structure of the host compound being preserved in the resulting solid solution [15] [16].

The substitution process occurs through a dissolution-precipitation mechanism, where the alkali halide dissolves into the borodeuteride matrix, followed by structural rearrangement to accommodate the new anion. The process is facilitated by the elevated temperatures and enhanced ionic mobility in the hexagonal phase [3] [14]. The substitution rate is relatively fast, occurring within minutes to hours at temperatures above 106°C [3] [14].

The maximum chloride substitution achievable in the orthorhombic phase is approximately 30 mol%, resulting in the composition Li(BD4)0.70Cl0.30 [3] [4]. In contrast, the hexagonal phase can accommodate up to 42 mol% chloride, forming Li(BD4)0.58Cl0.42 [3] [4]. This enhanced solubility in the hexagonal phase is attributed to the higher structural flexibility and dynamic disorder characteristic of this phase.

The substitution process is accompanied by significant changes in the thermal properties of the material. The phase transition temperature decreases substantially with increasing chloride content, with Li(BD4)0.86Cl0.14 showing a transition temperature approximately 35°C lower than pure lithium borodeuteride [4]. This stabilization of the hexagonal phase is attributed to the reduced lattice energy resulting from the smaller ionic size of chloride compared to borodeuteride.

Temperature-Dependent Structural Transformations

Temperature-dependent structural transformations in lithium borodeuteride systems encompass a wide range of phenomena that include polymorphic transitions, anion disorder, and dynamic reorientational processes. These transformations are fundamental to understanding the material's behavior under various thermal conditions and have significant implications for its practical applications.

The primary structural transformation occurs at the orthorhombic-to-hexagonal phase transition at 108°C, where the material undergoes a complete reorganization of its crystal structure [2] [4]. This transformation involves the rotation and reorientation of borodeuteride anions, leading to enhanced rotational freedom and increased ionic conductivity in the hexagonal phase [4]. The transformation is characterized by a dramatic change in the coordination environment of lithium cations, with the coordination number changing from 7 in the orthorhombic phase to 6 in the hexagonal phase [1] [4].

Temperature-dependent neutron diffraction studies have revealed that the borodeuteride anions in the hexagonal phase exhibit significant orientational disorder, with the deuterium atoms distributed over multiple crystallographic sites [17] [18]. This disorder contributes to the enhanced lithium ion mobility and the superionic conductivity observed in the high-temperature phase [5] [6].

The structural transformations are also influenced by isotope effects arising from the substitution of hydrogen with deuterium. Studies on hydrogen-deuterium exchange have shown that the exchange process results in statistical distribution of mixed isotopomers, with the formation of BD4-nHn species where n ranges from 0 to 4 [19] [20]. The exchange kinetics are temperature-dependent, with significant exchange occurring at temperatures above 200°C [21] [22].

At elevated temperatures approaching the melting point, lithium borodeuteride undergoes additional structural changes including the formation of liquid-like phases and the onset of decomposition processes [2] [11]. The thermal decomposition involves the breaking of boron-deuterium bonds and the formation of intermediate phases such as lithium deuteride and various boron-containing compounds [10] [11].

The temperature dependence of structural parameters follows predictable trends based on thermal expansion coefficients. The unit cell volume increases linearly with temperature in both phases, with the hexagonal phase showing a slightly higher expansion rate. The thermal expansion behavior is anisotropic in the orthorhombic phase, with different expansion rates along the crystallographic axes, while the hexagonal phase exhibits more isotropic expansion [8].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Dates

Last modified: 08-15-2023

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